N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring, multiple methoxy groups, and a phenylcarbonyl moiety, contributing to its unique chemical properties and reactivity.
Properties
Molecular Formula |
C27H27N3O6 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C27H27N3O6/c1-34-20-11-9-19(10-12-20)30-16-18(13-25(30)31)27(33)29-22-15-23(35-2)21(14-24(22)36-3)28-26(32)17-7-5-4-6-8-17/h4-12,14-15,18H,13,16H2,1-3H3,(H,28,32)(H,29,33) |
InChI Key |
QTBKNTFCTFNEIX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=C(C(=C3)OC)NC(=O)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as a substituted aniline, the pyrrolidine ring is formed through cyclization reactions.
Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Attachment of the Phenylcarbonyl Moiety: This step involves acylation reactions, often using reagents like benzoyl chloride in the presence of a base such as pyridine.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This includes scaling up reactions, optimizing reaction conditions (temperature, solvent, time), and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with various biological targets could make it a candidate for developing new pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-4-(pentanoylamino)benzamide
- N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-3-[(phenylcarbonyl)amino]benzamide
Uniqueness
Compared to similar compounds, N-{2,5-dimethoxy-4-[(phenylcarbonyl)amino]phenyl}-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its specific combination of functional groups and structural features. This unique arrangement allows for distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
